molecular formula C13H13ClN6O2 B1324425 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine CAS No. 882281-67-6

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine

Cat. No. B1324425
M. Wt: 320.73 g/mol
InChI Key: CNRDHYAHQFPAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine, also known as CNPP, is an organic compound that consists of a pyrimidine ring attached to a pyridine ring via a piperazine linker. It has a molecular weight of 320.74 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13ClN6O2/c14-12-11 (20 (21)22)13 (17-9-16-12)19-7-5-18 (6-8-19)10-3-1-2-4-15-10/h1-4,9H,5-8H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine are not detailed in the search results, it’s known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 320.74 g/mol . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Compound Modification

  • Reactions with Amines and Thiols

    4-Amino-5-nitro-6-phenylethynylpyrimidines, similar in structure to the subject compound, react with amines and thiols in a regio- and stereoselective manner, leading to the formation of syn-addition or anti-addition products (Čikotienė et al., 2007).

  • Novel Derivatives with Potential Cerebral Protective Agents

    Novel derivatives of pyrimidines, structurally related to 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine, have been synthesized and tested for anti-anoxic activity, indicating potential for cerebral protective applications (Kuno et al., 1993).

  • Synthesis of Anticancer Drug Intermediates

    Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, related to the subject compound, are important intermediates in the synthesis of small molecule anticancer drugs (Zhang et al., 2019).

  • Synthesis and Antimicrobial Activity

    Pyrimidine salts similar to the target compound have been synthesized and evaluated for antibacterial and antifungal activities, showcasing their potential in antimicrobial applications (Mallikarjunaswamy et al., 2013).

Applications in Pesticide and Pharmaceutical Development

  • Synthesis of Bio-Active Heterocycle Compounds

    The pyrimidine sub-structure of the subject compound plays a crucial role in pesticide innovation research, with modifications leading to the design of novel bio-active heterocycle compounds with activities like anti-TMV (tobacco mosaic virus) (Wei, 2011).

  • Synthesis of 7-oxo-7H-pyrrolo[3,2-d]pyrimidine 5-oxides

    4-Amino-6-chloro-5-nitropyrimidine, similar to the target compound, is used in palladium-catalyzed reactions to synthesize pyrrolo[3,2-d]pyrimidine derivatives, indicating its utility in pharmaceutical compound synthesis (Susvilo et al., 2003).

properties

IUPAC Name

4-chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN6O2/c14-12-11(20(21)22)13(17-9-16-12)19-7-5-18(6-8-19)10-3-1-2-4-15-10/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRDHYAHQFPAHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=C(C(=NC=N3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine

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